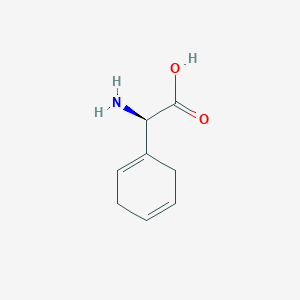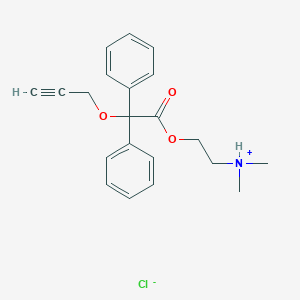
N,N,N',N'-Tetrametil-S-(1-óxido-2-piridil)tiuronium hexafluorofosfato
Descripción general
Descripción
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is a white to pale brown crystalline powder . It is used as a reagent in the preparation of hindered Barton esters from hindered carboxylic acid precursors . It is also used as a coupling reagent for peptide bond formations and amidation reactions .
Molecular Structure Analysis
The molecular formula of “N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is C10H16F6N3OPS . Its molecular weight is 371.28 . The InChI key is UCOGEMMJHLHOAW-UHFFFAOYSA-N .Chemical Reactions Analysis
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is used in the preparation of hindered Barton esters from hindered carboxylic acid precursors . It is also used as a coupling reagent for peptide bond formations and amidation reactions .Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” is a white to almost white powder to crystal . It should be stored at temperatures below 0°C and under inert gas . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Hott: se utiliza ampliamente como reactivo de acoplamiento en la síntesis de péptidos. Facilita la formación de enlaces peptídicos activando los ácidos carboxílicos, lo que facilita la unión de aminoácidos en péptidos y proteínas. Esta aplicación es crucial en la síntesis de péptidos terapéuticos y en el estudio de las funciones de las proteínas .
Síntesis de Compuestos Enantioméricamente Puros
El compuesto es fundamental en la síntesis de ésteres vinilciclopropilborónicos enantioméricamente puros y bloques de construcción de ciclopentano. Estos compuestos son valiosos en química medicinal para crear fármacos con alta especificidad y efectos secundarios reducidos debido a su pureza enantiomérica .
Inhibidores para Enzimas PAD
Hott: se utiliza en la síntesis de inhibidores para las enzimas peptidil arginina desiminasa (PAD), específicamente PAD1, PAD3 y PAD4. Estas enzimas están involucradas en varios procesos fisiológicos y sus inhibidores pueden ayudar en el tratamiento de enfermedades como la artritis reumatoide y el cáncer .
Conversión a Amidas de Weinreb
Este compuesto también se utiliza para convertir ácidos carboxílicos en amidas de Weinreb. Las amidas de Weinreb son intermediarios valiosos en la síntesis orgánica, que permiten la formación selectiva de cetonas o aldehídos, los cuales son fundamentales en la síntesis de una amplia gama de moléculas orgánicas .
Reacciones de Acoplamiento en Fase Sólida
Hott: encuentra aplicación en reacciones de acoplamiento en fase sólida, donde se utiliza para unir moléculas entre sí en un soporte sólido. Esta técnica es esencial en la química combinatoria, donde se sintetizan simultáneamente un gran número de compuestos para realizar pruebas de alto rendimiento .
Auxiliar Quiral Derivado del Canfeno
El compuesto sirve como auxiliar quiral derivado del canfeno para radicales hidroxi-alquilo. Esta aplicación es significativa en la síntesis asimétrica, donde el objetivo es crear moléculas con una disposición tridimensional específica .
Síntesis de Amidas Primarias
Hott: se emplea en la preparación rápida y de alto rendimiento de amidas primarias a partir de ácidos carboxílicos. Las amidas primarias son grupos funcionales importantes en la química orgánica y se encuentran en muchas moléculas biológicamente activas .
Reacciones de Amidación
Por último, se utiliza en reacciones de amidación para formar enlaces amida. Las amidas son comunes en los productos farmacéuticos y los polímeros, y la capacidad de formarlas de manera eficiente es valiosa para desarrollar nuevos materiales y fármacos .
Safety and Hazards
“N,N,N’,N’-Tetramethyl-S-(1-oxido-2-pyridyl)thiuronium hexafluorophosphate” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . If it comes into contact with skin or eyes, it should be washed off with plenty of water .
Mecanismo De Acción
Target of Action
The primary target of HOTT is carboxylic acid groups present in various biological molecules . It acts as a coupling reagent, facilitating the formation of peptide bonds and amidation reactions .
Mode of Action
HOTT interacts with its targets by acting as a coupling reagent. In a typical procedure, a solution of the carboxylic acid and HOTT in DMF is stirred at room temperature . This leads to the formation of peptide bonds or amides, depending on the nature of the reactants .
Biochemical Pathways
The exact biochemical pathways affected by HOTT depend on the specific reactants involved. It plays a crucial role in peptide synthesis, enabling the formation of peptide bonds that are essential for protein structure and function . It is also used in the synthesis of hindered Barton esters from hindered carboxylic acid precursors .
Result of Action
The result of HOTT’s action is the formation of peptide bonds or amides . This can lead to the synthesis of complex proteins or other biological molecules, depending on the reactants involved. In the case of hindered Barton esters, HOTT enables their formation from hindered carboxylic acid precursors .
Action Environment
The action of HOTT can be influenced by various environmental factors. For instance, the reaction typically takes place in DMF at room temperature . Additionally, HOTT should be stored under inert gas at temperatures below 0°C to prevent decomposition . It should also be protected from moisture and heat .
Propiedades
IUPAC Name |
[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3OS.F6P/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOGEMMJHLHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441920 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212333-72-7 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)









